molecular formula C17H15N3O4 B5741061 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5741061
M. Wt: 325.32 g/mol
InChI Key: VGGHTKCNCQMTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinazolinone derivative that exhibits promising biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activities by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it inhibits the activity of protein kinase C and induces the activation of caspases, which are involved in the regulation of apoptosis. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major regulator of inflammation.
Biochemical and Physiological Effects:
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone exhibits various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it inhibits the replication of HIV and HCV by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone in lab experiments is its high potency and selectivity towards its molecular targets. It also exhibits low toxicity towards normal cells, making it a promising candidate for drug development. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone. One of the areas of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its antiviral activity against emerging viral diseases, such as COVID-19. Additionally, there is a need to develop novel formulations and delivery systems to enhance its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone involves the condensation of 2-(3-methyl-4-nitrophenoxy)ethanamine with anthranilic acid in the presence of a catalyst. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is obtained as a white crystalline powder, which is further purified by recrystallization.

Scientific Research Applications

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

3-[2-(3-methyl-4-nitrophenoxy)ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12-10-13(6-7-16(12)20(22)23)24-9-8-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHTKCNCQMTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone

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